N-Acetyl-S-(carboxymethyl)-L-cysteine

Description

Theoretical Framework of Cysteine Metabolism and Derivatization

The formation of N-Acetyl-S-(carboxymethyl)-L-cysteine is rooted in the broader metabolic pathways of the amino acid L-cysteine. A critical process in this context is the mercapturic acid pathway, a major route for the biotransformation and elimination of a wide array of electrophilic compounds. nih.gov This pathway is a multi-step enzymatic process designed to render potentially harmful substances more water-soluble, facilitating their excretion from the body, primarily in urine.

The process begins with the conjugation of the xenobiotic substance with glutathione (B108866) (GSH), a crucial antioxidant peptide composed of glutamate, cysteine, and glycine (B1666218). This reaction is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The resulting glutathione conjugate then undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by γ-glutamyltransferases, followed by the removal of the glycine residue by dipeptidases. This leaves a cysteine S-conjugate.

The final step in the formation of a mercapturic acid, such as this compound, is the N-acetylation of the amino group of the cysteine S-conjugate. This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase. The resulting N-acetyl-L-cysteine S-conjugate is the terminal product of this detoxification pathway. While this general pathway is well-established, the specific xenobiotic precursors that lead to the formation of this compound are a subject of ongoing research.

Nomenclature and Structural Context within the Cysteine Family

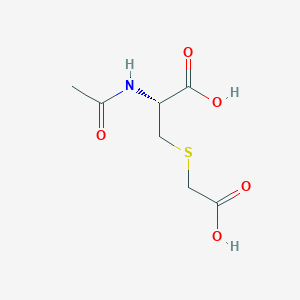

This compound belongs to the family of cysteine derivatives, which are modifications of the fundamental amino acid L-cysteine. Its systematic IUPAC name is (2R)-2-acetamido-3-(carboxymethylsulfanyl)propanoic acid. nih.gov The structure features an N-acetyl group attached to the nitrogen atom of the cysteine backbone and a carboxymethyl group (-CH₂COOH) attached to the sulfur atom.

This compound is distinct from other related cysteine derivatives that are also studied in the context of biotransformation. For instance, it should not be confused with N-Acetyl-S-(2-carboxyethyl)-L-cysteine, which has a carboxyethyl group (-CH₂CH₂COOH) attached to the sulfur atom. The seemingly minor difference of a single carbon in the side chain leads to distinct chemical properties and biological origins.

The core structure of this compound consists of the N-acetylated cysteine molecule, which provides the foundation for its role in the mercapturic acid pathway. The S-carboxymethyl group is the specific moiety that results from the conjugation and subsequent metabolism of a particular class of xenobiotics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-acetamido-3-(carboxymethylsulfanyl)propanoic acid nih.gov |

| Molecular Formula | C₇H₁₁NO₅S nih.gov |

| CAS Number | 26924-28-7 nih.gov |

Significance in the Study of Endogenous and Exogenous Compound Biotransformation

The primary significance of this compound in biochemical research lies in its utility as a biomarker for exposure to specific xenobiotics. The detection and quantification of this and other mercapturic acids in urine provide a non-invasive method to assess an individual's exposure to potentially toxic compounds.

Research has focused on identifying the specific parent compounds that are metabolized to this compound. For example, studies have investigated its formation following exposure to certain industrial chemicals. The presence of this specific metabolite in urine can serve as a molecular fingerprint, indicating exposure to a particular xenobiotic.

One area of investigation has been the metabolism of haloacetic acids, which are byproducts of water disinfection processes. While urinary trichloroacetic acid (TCAA) has been validated as a biomarker for its own ingestion, the metabolic fate of dichloroacetic acid (DCAA) is less direct, with studies suggesting it is more extensively metabolized. nih.gov The mercapturic acid pathway is a plausible route for the detoxification of such compounds, potentially leading to the formation of this compound.

Furthermore, the study of various N-acetyl-L-cysteine conjugates has proven invaluable in understanding the metabolic pathways of numerous environmental and industrial chemicals. For instance, the urinary metabolite N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) is a recognized biomarker for exposure to the industrial solvent N,N-dimethylformamide. nih.govresearchgate.netdocumentsdelivered.com Similarly, N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) is a well-established biomarker for acrylamide (B121943) exposure. nih.gov While these are distinct molecules, the principles of their formation and use as biomarkers are directly applicable to the study of this compound.

Table 2: Examples of N-Acetyl-L-cysteine Conjugates as Biomarkers of Xenobiotic Exposure

| Biomarker | Parent Compound | Significance |

| N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | N,N-dimethylformamide | Urinary AMCC levels correlate with occupational exposure to this solvent. nih.govresearchgate.netdocumentsdelivered.com |

| N-Acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) | Acrylamide | A major metabolite used to assess dietary and environmental exposure to acrylamide. nih.gov |

| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine | Trichloroethylene | A nephrotoxic metabolite found in the urine of workers exposed to this solvent. |

The ongoing identification of xenobiotics that are metabolized to this compound and the quantification of its excretion will continue to enhance our understanding of human-environment chemical interactions and provide valuable tools for public health and toxicology.

Structure

3D Structure

Properties

CAS No. |

26177-54-8 |

|---|---|

Molecular Formula |

C7H11NO5S |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(carboxymethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 |

InChI Key |

VHBNOXBGFQQNSF-YFKPBYRVSA-N |

SMILES |

CC(=O)NC(CSCC(=O)O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCC(=O)O)C(=O)O |

sequence |

X |

Synonyms |

N-acetyl-S-(2-carboxymethyl)cysteine |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies for N Acetyl S Carboxymethyl L Cysteine

Chemical Synthesis Methodologies

The chemical synthesis of N-Acetyl-S-(carboxymethyl)-L-cysteine is typically achieved through a multi-step process that builds upon the L-cysteine scaffold. The key steps involve the alkylation of the thiol group followed by the acylation of the amino group, or vice-versa.

Nucleophilic Substitution Reactions Involving L-Cysteine Precursors

The formation of the S-carboxymethyl bond is a critical step, accomplished via a nucleophilic substitution reaction. The potent nucleophilic thiol group (-SH) of L-cysteine attacks an electrophilic carbon, typically from a halo-acetic acid.

A widely employed method involves the reaction of L-cysteine with a monohalogenoacetic acid, such as chloroacetic acid, under alkaline conditions. chemspider.comgoogle.comrsc.org The reaction is often conducted at a pH of around 8 to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity. The process starts with the generation of L-cysteine from L-cystine, for instance, through reduction with metallic sodium in liquid ammonia (B1221849) to form the disodium (B8443419) salt of L-cysteine. google.com This salt is then reacted with an aqueous solution of chloroacetic acid. google.com The subsequent acidification of the reaction mixture leads to the precipitation of the S-carboxymethyl-L-cysteine product. google.com

Acylation Processes for N-Acetylation

The introduction of the acetyl group at the nitrogen atom of the amino acid is achieved through N-acetylation. A common and straightforward method for this transformation is the direct acylation using acetic anhydride (B1165640). uomustansiriyah.edu.iqmdpi.com This reaction can be performed on L-cysteine itself or on the S-carboxymethyl-L-cysteine intermediate. When acetylating L-cysteine directly, a catalyst such as a few drops of concentrated sulfuric acid may be used. uomustansiriyah.edu.iq

An alternative approach involves using a different acylating agent, such as N-acetyl-1H-benzotriazole, which can be effective for forming the peptide-like bond with the amino group of L-cysteine. mdpi.com Another established method uses acetic anhydride in the presence of sodium acetate, which also serves to neutralize the hydrochloride salt if L-cysteine hydrochloride monohydrate is used as the starting material. mdpi.com

Derivation from S-Carboxymethyl-L-cysteine

The synthesis of this compound can be strategically viewed as a sequential modification of L-cysteine. The most logical pathway involves first synthesizing S-Carboxymethyl-L-cysteine and then performing the N-acetylation.

The initial step is the S-alkylation of L-cysteine with chloroacetic acid as described in section 2.1.1. google.com Once S-Carboxymethyl-L-cysteine (also known as carbocisteine) is synthesized and isolated, it is subjected to N-acetylation. This step-wise approach allows for purification of the intermediate, potentially leading to a purer final product. The acetylation of S-Carboxymethyl-L-cysteine is a key step in synthesizing its metabolites for research purposes. researchgate.net

Table 1: Summary of Chemical Synthesis Reaction Conditions

| Reaction Step | Precursor(s) | Reagent(s) | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| S-Carboxymethylation | L-Cysteine | Monohalogenoacetic acid (e.g., Chloroacetic acid) | Alkaline (pH ~8) or reaction of disodium salt with acid solution | S-Carboxymethyl-L-cysteine | google.comgoogle.com |

| N-Acetylation | L-Cysteine | Acetic anhydride, concentrated H₂SO₄ | Heating at 60°C | N-Acetyl-L-cysteine | uomustansiriyah.edu.iq |

| N-Acetylation | L-Cysteine | N-acetyl-1H-benzotriazole | Methanol (B129727) solvent, room temperature | N-Acetyl-L-cysteine | mdpi.com |

| Full Synthesis | L-Cystine | 1. Sodium in liquid NH₃ 2. Chloroacetic acid 3. Acetylating agent | Sequential reduction, alkylation, and acylation | This compound | google.com |

Stereoselective Synthesis Approaches for Chiral Purity Control

The biological and pharmacological properties of amino acid derivatives are highly dependent on their stereochemistry. This compound possesses a chiral center at the α-carbon, inherited from its precursor. Ensuring the chiral purity of the final product is paramount.

The primary strategy to achieve high chiral purity is to use an enantiomerically pure starting material, namely L-cysteine. google.comuomustansiriyah.edu.iqmdpi.com Standard synthetic procedures for alkylation and acylation are generally not expected to racemize the α-carbon. Industrial-scale production methods focus on starting with L-cysteine to produce the desired L-isomer of S-carboxymethyl-L-cysteine. google.com While methods like optical resolution could be used, they often present challenges in terms of efficiency and cost, making the use of a chiral precursor the more common industrial practice. google.com

Enzymatic and Biocatalytic Synthesis Routes

The application of enzymes and biocatalytic systems offers advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. However, the literature specifically detailing the enzymatic synthesis of this compound is limited.

Research in biocatalysis has more prominently focused on the synthesis of its precursors. For instance, enzymes like O-acetylserine sulfhydrase have been utilized for the production of L-cysteine from L-O-acetylserine and sodium hydrosulfide. nih.gov While this demonstrates the potential for enzymatic synthesis of the core amino acid, a direct, one-pot enzymatic route to the final N-acetylated and S-carboxymethylated product has not been extensively reported. Investigations into the metabolism of S-carboxymethyl-L-cysteine have identified enzymes, such as those from hepatic cytosol, that can catalyze its S-oxidation to sulfoxide (B87167) derivatives, but this represents a catabolic rather than a synthetic process. researchgate.net The lack of specific biocatalysts for the N-acetylation of S-carboxymethyl-L-cysteine or the S-carboxymethylation of N-acetyl-L-cysteine suggests a potential area for future research and enzyme engineering.

Purposeful Derivatization for Academic Research

Modification of the this compound structure is a valuable tool for academic and pharmaceutical research, primarily to study its metabolism, mechanism of action, and structure-activity relationships.

One key area of derivatization is the synthesis of potential metabolites. For example, the sulfoxide derivatives of N-acetyl-S-carboxymethyl-l-cysteine are synthesized to serve as analytical standards in metabolic studies. researchgate.net This allows researchers to track and quantify the metabolic fate of the parent compound in biological systems.

Another research application involves creating structural analogs to probe biological functions. The synthesis of S-(2-Carboxyethyl)-L-cysteine, a homolog of S-carboxymethyl-L-cysteine, and its subsequent oxidation to sulfoxide diastereomers, allows for comparative studies on cytotoxicity and antioxidant potential. mdpi.com Furthermore, the preparation of isotopically labelled analogues, for instance with 2H or 13C, is crucial for metabolic evaluations and for unambiguous signal assignments in NMR spectroscopy.

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | C₇H₁₁NO₅S | |

| L-Cysteine | C₃H₇NO₂S | |

| S-Carboxymethyl-L-cysteine | Carbocisteine (B549337) | C₅H₉NO₄S |

| Chloroacetic acid | C₂H₃ClO₂ | |

| Acetic anhydride | C₄H₆O₃ | |

| L-Cystine | C₆H₁₂N₂O₄S₂ | |

| N-acetyl-1H-benzotriazole | C₈H₇N₃O | |

| Sulfuric acid | H₂SO₄ | |

| Sodium acetate | C₂H₃NaO₂ | |

| S-Carboxymethyl-L-cysteine sulfoxide | C₅H₉NO₅S | |

| S-(2-Carboxyethyl)-L-cysteine | C₆H₁₁NO₄S | |

| L-O-acetylserine | C₅H₉NO₄ |

Isotopic Labeling Techniques for Metabolic Tracing

Isotopic labeling is an indispensable tool in metabolism research, allowing scientists to track the transformation and flux of molecules through complex biochemical pathways. eurisotop.com By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ²H for ¹H, or ³⁴S for ³²S), the labeled compound becomes distinguishable from its endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. eurisotop.comnih.gov This approach enables precise quantification and tracing of metabolic processes in vitro and in vivo. nih.gov

For this compound, several isotopic labeling strategies can be employed by introducing labeled precursors during its synthesis. These strategies provide a dynamic map of the molecule's metabolic activity, which cannot be achieved by measuring static concentrations alone. eurisotop.com

Labeling the Cysteine Backbone: Using L-cysteine with a labeled backbone as the initial starting material is a fundamental approach. For instance, L-cysteine-¹⁵N or L-cysteine-¹³C₃ can be used to trace the core amino acid structure. Enzymatic synthesis methods have been developed to produce L-cysteine derivatives containing stable sulfur isotopes (³⁴S), which can be used to create ³⁴S-labeled this compound and follow the metabolic fate of the sulfur atom. nih.gov

Labeling the Acetyl Group: To investigate metabolic pathways involving the acetyl moiety, such as deacetylation, the acetyl group can be specifically labeled. This is achieved by using isotopically labeled acetic anhydride (e.g., ¹³C₂- or ²H₃-acetic anhydride) during the N-acetylation step of the synthesis.

Labeling the S-carboxymethyl Group: To track the fate of the carboxymethyl side chain, labeled monohaloacetic acid can be used during the S-alkylation step. The use of chloroacetic acid-¹³C₂, chloroacetic acid-1-¹³C, or chloroacetic acid-²H₂ allows for specific tracing of this part of the molecule. The synthesis of ²H- and ¹³C-labeled analogues of S-carboxymethyl-L-cysteine metabolites has been previously described, establishing a precedent for this approach. nih.gov

The combination of these techniques allows for multi-isotope labeling, providing even more detailed insights. For example, a dual-labeled version with ¹⁵N on the cysteine backbone and ¹³C on the acetyl group could simultaneously track the fate of both parts of the molecule following any potential cleavage.

| Isotopic Label | Position on Molecule | Labeled Precursor Required for Synthesis | Primary Research Application |

|---|---|---|---|

| ¹³C or ²H (D) | Acetyl Group | [¹³C₂]-Acetic Anhydride or [²H₆]-Acetic Anhydride | Tracing deacetylation pathways and acetyl group metabolism. |

| ¹³C or ²H (D) | S-carboxymethyl Group | [¹³C₂]-Chloroacetic Acid or [²H₂]-Chloroacetic Acid | Investigating the stability and metabolism of the thioether linkage and side chain. nih.gov |

| ¹⁵N | Cysteine Amine Nitrogen | L-[¹⁵N]-Cysteine | Tracing the fate of the core amino acid backbone. nih.gov |

| ³⁴S | Cysteine Sulfur | L-[³⁴S]-Cysteine | Following sulfur metabolism pathways, including oxidation to sulfoxides. nih.gov |

| ¹³C | Cysteine Carbon Backbone | L-[¹³C₃]-Cysteine | Full backbone tracing to understand complete molecular transformations. nih.gov |

Chromophoric and Fluorogenic Labeling for Enhanced Detection

For quantitative analysis, particularly in complex biological matrices like plasma or urine, direct detection of this compound can be challenging due to its lack of a strong native chromophore or fluorophore. oup.com Chemical derivatization with a labeling agent that imparts strong ultraviolet (UV) absorbance or fluorescence properties is a common strategy to enhance detection sensitivity and selectivity in methods like high-performance liquid chromatography (HPLC). oup.comnih.gov

In this compound, the reactive sites available for derivatization are its two carboxylic acid groups. The amide and thioether bonds are generally stable and not targeted for labeling under typical analytical conditions. A prevalent strategy for labeling carboxylic acids involves a two-step reaction: first, the activation of the carboxyl group using a coupling agent (e.g., a carbodiimide (B86325) like EDAC), followed by the reaction with a reporter molecule containing a nucleophilic group, such as a fluorescent amine or hydrazide. nih.govthermofisher.com Alternatively, some reagents, such as fluorescent alkyl halides or diazoalkanes, can directly react with carboxylic acids to form fluorescent esters. nih.govthermofisher.com

Several classes of derivatization reagents are suitable for this purpose:

Coumarin Derivatives: Reagents like 7-hydroxycoumarin-3-carboxylic acid N-succinimidyl ester can be used to label molecules, providing strong fluorescence. tcichemicals.com

Anthracene (B1667546) Derivatives: Alkyl halides such as 9-chloromethyl anthracene react with carboxylic acids, often catalyzed, to form highly fluorescent esters, enabling detection at picomole levels. oup.comnih.gov

Dansyl and Benzofurazan (B1196253) Derivatives: Reagents containing the dansyl group or a benzofurazan (e.g., DBD) core can be attached to the target molecule, offering robust fluorescence for quantification. tcichemicals.com

The choice of reagent depends on the analytical requirements, including desired sensitivity, compatibility with the chromatographic system, and the nature of the sample matrix. The derivatization reaction must be optimized for efficiency and to avoid side products, ensuring that the resulting labeled product is stable throughout the analytical process.

| Reagent Class | Example Reagent | Reaction Principle | Typical Excitation (λex) / Emission (λem) (nm) |

|---|---|---|---|

| Alkyl Halides (Anthracene) | 9-Chloromethyl Anthracene | Forms a fluorescent ester with the carboxylic acid. nih.gov | 365 / 410 nih.gov |

| Coumarins | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Forms a fluorescent ester in the presence of a catalyst. researchgate.net | 345 / 435 researchgate.net |

| Fluoresceins | 5-(Bromomethyl)fluorescein | Forms a fluorescent ester; reacts with carboxyl groups. thermofisher.com | ~494 / ~521 tcichemicals.com |

| Hydrazines (Dansyl) | Dansyl Hydrazine | Reacts with carbodiimide-activated carboxyl groups to form a stable bond. nih.gov | ~340 / ~525 |

| Amines (Acridone) | 2-Aminoacridone | Forms an amide with carbodiimide-activated carboxyl groups. thermofisher.com | ~400 / ~540 |

Metabolic Fates and Biotransformation Pathways of N Acetyl S Carboxymethyl L Cysteine

Role as a Mercapturic Acid Pathway Metabolite

The mercapturic acid pathway is a major route for the detoxification and elimination of a wide array of electrophilic compounds, both of foreign (xenobiotic) and internal (endobiotic) origin. nih.govtandfonline.com N-Acetyl-S-(carboxymethyl)-L-cysteine represents a final product of this pathway, a mercapturic acid, which is typically a water-soluble and readily excretable compound. tandfonline.com

Formation from Glutathione (B108866) Conjugates and Sequential Hydrolysis

The biosynthesis of mercapturic acids, including this compound, begins with the conjugation of an electrophilic compound with the tripeptide glutathione (GSH). nih.govtandfonline.comwikipedia.org This initial reaction is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). wikipedia.org The resulting glutathione S-conjugate then undergoes a series of hydrolytic reactions.

First, the γ-glutamyl moiety is cleaved by the enzyme γ-glutamyltransferase, followed by the removal of the glycine (B1666218) residue by a dipeptidase. nih.govtandfonline.com This sequential hydrolysis yields a cysteine S-conjugate, in this case, S-(carboxymethyl)-L-cysteine. nih.govscispace.com

Table 1: Sequential Steps in the Formation of S-(carboxymethyl)-L-cysteine

| Step | Reactant | Enzyme | Product |

|---|---|---|---|

| 1. Conjugation | Electrophile + Glutathione | Glutathione S-Transferase (GST) | Glutathione-S-conjugate |

| 2. Hydrolysis | Glutathione-S-conjugate | γ-Glutamyltransferase | Cysteinylglycine-S-conjugate |

N-Acetylation as a Terminal Step in Thiol Conjugation

The final step in the formation of this compound is the N-acetylation of the amino group of the cysteine residue in S-(carboxymethyl)-L-cysteine. nih.govtandfonline.com This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase. nih.gov This acetylation step effectively terminates the thiol conjugation pathway, producing the final mercapturic acid, which is then typically eliminated from the body, often via urinary excretion. nih.govtandfonline.com This process is a critical detoxification mechanism, as it converts potentially reactive electrophiles into stable, water-soluble metabolites.

Enzymatic Biotransformations and Subsequent Metabolite Formation

Following its formation, this compound can undergo further enzymatic biotransformations. A primary route of its subsequent metabolism involves the oxidation of the sulfur atom.

S-Oxidation Processes and Sulfoxide (B87167) Derivatives (e.g., N-acetyl-S-carboxymethyl-L-cysteine sulfoxide)

The sulfur atom within this compound is susceptible to oxidation, a process known as S-oxidation. This reaction leads to the formation of sulfoxide derivatives, most notably N-acetyl-S-carboxymethyl-L-cysteine sulfoxide. researchgate.netnih.govresearchgate.net This sulfoxidation represents a significant metabolic pathway for both S-carboxymethyl-L-cysteine and its N-acetylated form. researchgate.netnih.gov Studies have shown that after administration of S-carboxymethyl-L-cysteine, the sulfoxide metabolites are major products found in urine. nih.govnih.gov The formation of these sulfoxides generally renders the parent compound inactive. nih.govnih.gov

Enzyme Systems Catalyzing S-Oxidation (e.g., Phenylalanine Hydroxylase)

A key enzyme implicated in the S-oxidation of S-carboxymethyl-L-cysteine and its derivatives is Phenylalanine Hydroxylase (PAH). researchgate.netnih.govnih.gov This enzyme, a monooxygenase that typically hydroxylates phenylalanine to tyrosine, also exhibits catalytic activity towards sulfur-containing compounds. wikipedia.orggrantome.com Research using rat and beagle hepatic cytosol has demonstrated that PAH can catalyze the S-oxidation of both S-carboxymethyl-L-cysteine and N-acetyl-S-carboxymethyl-L-cysteine to their corresponding sulfoxides. researchgate.netnih.govnih.gov The activity of PAH in this context is dependent on cofactors such as tetrahydrobiopterin (B1682763). nih.gov Genetic variations in the PAH gene can lead to significant interindividual differences in the capacity to metabolize these sulfur compounds through S-oxidation. nih.govnih.govmedlineplus.gov

Table 2: Enzyme Kinetics of S-Oxidation by Phenylalanine Hydroxylase (Rat Liver Cytosol)

| Substrate | Product | Km (mM) | Vmax (nmol/mg protein/min) |

|---|---|---|---|

| S-carboxymethyl-L-cysteine | SCMC (S) S-oxide | 3.92 ± 0.15 | 1.10 ± 0.12 |

| S-carboxymethyl-L-cysteine | SCMC (R) S-oxide | 9.18 ± 1.13 | 0.46 ± 0.11 |

Data from a study on female Wistar rat liver cytosol, indicating a stereospecific preference for the formation of the (S) S-oxide metabolite. nih.gov

Diastereomeric and Epimeric Sulfoxide Formation

The oxidation of the sulfur atom in this compound introduces a new chiral center at the sulfur atom. This results in the formation of two possible stereoisomers: diastereomers or, more specifically, epimers. researchgate.netnih.gov Consequently, N-acetyl-S-carboxymethyl-L-cysteine sulfoxide exists as a mixture of these diastereomers. simsonpharma.com The formation of these epimers, such as the (4R)- and (4S)-S-carboxymethyl-L-cysteine sulfoxides from the parent compound, can occur through non-enzymatic oxidation as well as enzymatic processes. researchgate.netresearchgate.netnih.gov In some enzymatic systems, there can be a stereospecific preference for the formation of one epimer over the other. nih.gov

Decarboxylation Pathways and Products

While S-carboxymethyl-L-cysteine (SCMC), the non-acetylated parent compound, undergoes extensive metabolism that includes degradation to inorganic sulfate (B86663) and urea, specific decarboxylation pathways for this compound are not extensively documented in primary metabolic routes. nih.gov The metabolic focus for the N-acetylated form is predominantly on deacetylation and S-oxidation. Any potential decarboxylation would likely occur as a secondary metabolic step following the initial biotransformations that yield more amenable substrates for decarboxylase enzymes. For instance, after deacetylation to SCMEC, further breakdown could potentially involve decarboxylation, but this is not considered a primary metabolic fate of the N-acetylated molecule itself.

Deacetylation Mechanisms by Acylases

Deacetylation is a critical step in the metabolism of this compound, primarily catalyzed by the enzyme acylase I (also known as aminoacylase (B1246476) I). nih.govnih.gov This enzyme facilitates the hydrolysis of the N-acetyl group, releasing S-carboxymethyl-L-cysteine and an acetyl group. nih.gov

Research has identified acylase I as the key enzyme responsible for this reaction in various tissues. Studies using rat kidney cytosol demonstrated that the enzyme activity for N-acetyl-L-cysteine co-eluted with that for N-acetyl-L-methionine, a known substrate for acylase I, during multiple chromatographic purification steps. nih.gov The purified enzyme from rat kidney was found to have a subunit molecular weight identical to that of acylase I from porcine kidney and bovine liver. nih.gov

The deacetylation process is not confined to the kidneys. Enzyme activity has also been observed in homogenates of the liver and intestines in rats, with the activity predominantly located in the cytosolic fraction. nih.gov In studies using isolated rat hepatocytes, the deacetylation of N-acetyl-L-cysteine appeared to occur extracellularly, suggesting that the enzyme may be present on the cell surface or released into the extracellular space. nih.gov The efficiency of this deacetylation step is a major determinant of the bioavailability of related N-acetylated compounds. nih.gov

The substrate specificity of acylase I has been investigated, showing that S-alkyl-N-acetyl-L-cysteines with shorter, unbranched S-alkyl substituents are good substrates, whereas those with longer or branched chains are poor substrates. nih.gov

Table 1: Characteristics of Acylase I-Catalyzed Deacetylation

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme | Acylase I (Aminoacylase I) | nih.govnih.gov |

| Reaction | Hydrolysis of the N-acetyl group | nih.gov |

| Products | S-carboxymethyl-L-cysteine and acetate | nih.gov |

| Location | Kidney, Liver, Intestine (Cytosolic Fraction) | nih.govnih.gov |

| Cellular Site | Evidence for both cytosolic and extracellular activity | nih.govnih.gov |

| Substrate Preference | Favors short, unbranched S-alkyl substituents | nih.gov |

In Vitro Metabolic Modeling and Simulation Studies

In vitro models are indispensable tools for elucidating the metabolic pathways of xenobiotics like this compound. These systems, utilizing subcellular fractions, allow for the study of specific enzymatic reactions in a controlled environment.

Utilizing Isolated Hepatic Cytosolic Fractions

The cytosolic fraction of liver cells contains a host of soluble enzymes crucial for metabolism. For this compound and related compounds, this fraction is particularly important for studying deacetylation and certain oxidation reactions. nih.gov

Studies have demonstrated that the deacetylation of N-acetyl-L-cysteine is associated with the cytosolic fraction of rat liver homogenates. nih.gov Furthermore, research on the non-acetylated analog, S-carboxymethyl-L-cysteine (SCMC), in human hepatic cytosolic fractions has identified specific enzymes responsible for its S-oxidation. Phenylalanine 4-monooxygenase (PAH) was identified as the enzyme responsible for the S-oxidation of SCMC in female human liver cytosol. researchgate.net This was confirmed through inhibitor studies and the requirement of tetrahydrobiopterin (BH4) as a cofactor. researchgate.net

Another study comparing the S-oxygenation of cysteine and SCMC in human hepatic cytosol found that while both substrates could be metabolized, the enzyme requirements were different, suggesting that cysteine dioxygenase is not responsible for the S-oxidation of SCMC. drugbank.com These studies exemplify how cytosolic fractions are used to pinpoint specific enzymes, determine kinetic parameters (Km and Vmax), and identify cofactor requirements for metabolic reactions. researchgate.netdrugbank.com

Table 2: Key Metabolic Findings from Hepatic Cytosol Studies

| Compound Studied | Metabolic Reaction | Enzyme Implicated | Key Finding | Source(s) |

|---|---|---|---|---|

| N-Acetyl-L-cysteine | Deacetylation | Acylase I | Activity is predominantly in the cytosolic fraction. | nih.gov |

| S-Carboxymethyl-L-cysteine | S-oxidation | Phenylalanine 4-monooxygenase (PAH) | PAH is responsible for S-oxidation in human liver cytosol. | researchgate.net |

Microsomal Enzyme Systems in Biotransformation Research

Microsomes, which are vesicles formed from the endoplasmic reticulum, contain membrane-bound enzymes vital for the metabolism of many drugs and xenobiotics. news-medical.net The most prominent of these are the Cytochrome P450 (CYP450) enzymes, which typically catalyze oxidative reactions. news-medical.netgpnotebook.com

While the primary metabolism of this compound involves cytosolic deacetylation, microsomal enzymes can play a role in subsequent or minor metabolic pathways. In vitro studies with other compounds show that microsomal fractions are used to investigate reactions like hydroxylation and oxidation on different parts of a molecule. frontiersin.org For example, research on LDN-193189 showed that while the major metabolite was formed by a cytosolic enzyme, a variety of other metabolites resulted from microsomal metabolism at the piperazine (B1678402) moiety. frontiersin.org

The reverse reaction, acetylation of cysteine S-conjugates to form mercapturic acids, is catalyzed by microsomal N-acetyltransferase. nih.gov Topological studies of this enzyme show that its active site is located on the outer (cytoplasmic) surface of the endoplasmic reticulum. nih.gov Although this is the reverse of deacetylation, it highlights the role of microsomal systems in the broader context of cysteine conjugate metabolism. Studies have also shown that the covalent binding of paracetamol metabolites to microsomal proteins can be inhibited to some extent by S-carboxymethylcysteine, indicating an interaction with the microsomal system. nih.gov

Metabolomic Profiling and Identification in Animal Models

Metabolomics provides a systemic, unbiased profile of the small-molecule metabolites in a biological system. mdpi.com This "metabolic fingerprinting" is a powerful approach for identifying the comprehensive effects of a compound and discovering novel metabolites in animal models. mdpi.comkcl.ac.uk

Longitudinal, untargeted metabolomics has been used to reveal the metabolic pathways affected by the administration of N-acetyl-L-cysteine (NAC). kcl.ac.uk Such studies can provide insights into the complex and dynamic landscape of amino acid, lipid, and nicotinamide (B372718) metabolism in response to the compound. kcl.ac.uk In a metabolomic study on mice with tacrolimus-induced nephrotoxicity, both S-carboxymethylcysteine and N-acetylcysteine were identified and measured, with their levels found to be decreased in the kidneys of the treated group, suggesting a role in the tissue's response to injury. mdpi.com

Urinary Metabolite Excretion Patterns

The analysis of urinary excretion provides a non-invasive window into the metabolic fate and elimination kinetics of a compound. Following administration, the parent compound and its various metabolites are excreted in the urine over time.

Studies on the related compound S-carboxymethyl-L-cysteine (SCMC) show that the majority of an administered dose appears in the urine within the first 24 hours. nih.gov The excretion pattern is time-dependent: the parent compound typically peaks first, followed by metabolites that require one chemical modification (e.g., S-oxides), and later by metabolites that involve more extensive metabolic processing. nih.gov For other acetylated cysteine conjugates, rapid excretion of the final acetylated metabolite (mercapturic acid) into the urine has been observed, with a significant percentage of the dose appearing within an hour. nih.gov

The analysis of specific urinary metabolites, such as N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) from acrylamide (B121943) exposure, is a common method in biomonitoring to correlate exposure with metabolic output. nih.gov This principle applies to this compound, where tracking the urinary levels of the parent compound and its key metabolites (like the deacetylated form and various S-oxides) can elucidate its metabolic and elimination kinetics.

Table 3: Illustrative Urinary Excretion Pattern of a Cysteine Conjugate

| Time Post-Administration | Predominant Urinary Metabolite(s) | Metabolic Process Indicated | Source(s) |

|---|---|---|---|

| 0-2 hours | Parent Compound | Rapid absorption and initial clearance | nih.gov |

| 1-4 hours | Metabolites from a single transformation (e.g., S-oxides) | Phase I metabolism (oxidation) | nih.gov |

| 4-8 hours | Metabolites from multiple transformations | Further metabolic processing | nih.gov |

Tissue Distribution of Metabolites

Following administration, the metabolic derivatives of this compound undergo distribution to various tissues throughout the body. While specific quantitative data on the tissue accumulation of metabolites originating directly from this compound is limited in the existing scientific literature, studies on its principal and likely metabolite, S-carboxymethyl-L-cysteine (SCMC), and other analogous cysteine derivatives provide significant insights into their localization within biological systems.

Research involving the administration of radiolabeled SCMC to rats has demonstrated a notable concentration of radioactivity in the lungs. researchgate.net Further investigations have revealed that SCMC also accumulates in other mucus-producing organs. researchgate.net These include the gastrointestinal tract, as well as the seminal vesicles and prostate gland in males. researchgate.net

The kidneys are pivotal in the clearance of SCMC and its subsequent metabolites, with the majority of an administered dose being excreted in the urine. nih.gov This crucial role in elimination suggests a significant transit and concentration of these metabolic products within the renal system.

Studies on the closely related compound, N-Acetyl-L-cysteine (NAC), in rat models have shown a broad distribution of radioactivity across a majority of tissues examined. nih.gov Notably elevated levels were observed in the liver, kidney, skin, thymus, and spleen. nih.gov The liver, a primary site of metabolic activity, and the kidney, central to excretion, are thus key organs in the distribution profile of these metabolites.

The following table summarizes the observed tissue distribution of S-carboxymethyl-L-cysteine and its related metabolites based on preclinical studies in rat models.

Table 1: Relative Tissue Distribution of S-carboxymethyl-L-cysteine and its Metabolites in Rats

| Tissue/Organ | Relative Concentration | Primary Function in Distribution |

| Kidney | High | Excretion and clearance |

| Liver | High | Metabolism |

| Lung | Moderate to High | Accumulation in mucus-producing tissue |

| Gastrointestinal Tract | Moderate | Accumulation in mucus-producing tissue |

| Skin | Moderate | Distribution |

| Spleen | Moderate | Distribution |

| Thymus | Moderate | Distribution |

| Prostate Gland | Moderate | Accumulation in mucus-producing tissue |

| Seminal Vesicles | Moderate | Accumulation in mucus-producing tissue |

Note: The relative concentrations are inferred from qualitative and quantitative studies on S-carboxymethyl-L-cysteine and related cysteine derivatives in animal models.

Biochemical and Molecular Interactions of N Acetyl S Carboxymethyl L Cysteine

Mechanistic Studies of Antioxidant Activity (In Vitro)

The antioxidant capabilities of cysteine derivatives are a primary area of research, with mechanisms including direct radical scavenging and interaction with cellular redox systems.

Direct Scavenging of Reactive Oxygen Species (ROS)

N-Acetyl-L-cysteine (NAC) is well-documented as a scavenger of reactive oxygen species. amegroups.orgnih.govresearchgate.net Its efficacy is largely attributed to its free thiol (-SH) group, which can directly interact with and neutralize various oxidants, including hydroxyl radicals and hydrogen peroxide. mdpi.comunimi.it Studies have shown that NAC can reduce ROS levels in various cell models, such as H9c2 cardiomyocytes under oxidative stress and human fibroblasts exposed to UV radiation. amegroups.orgnih.gov In a study on murine oligodendrocytes, NAC was found to decrease ROS production in a concentration-dependent manner. mdpi.com

Conversely, S-Carboxymethyl-L-cysteine (SCMC) lacks a free thiol group, meaning its antioxidant mechanism is different and not based on direct scavenging in the same manner as NAC. nih.gov Its antioxidant activity is thought to be related to its metabolites. nih.gov For N-Acetyl-S-(carboxymethyl)-L-cysteine, the absence of a free thiol suggests it would not be a potent direct ROS scavenger like NAC.

Interaction with Metal Ions in Redox Cycling

Metal ions like copper and zinc are essential, but their dysregulation can catalyze the formation of ROS through redox cycling. Cysteine residues in proteins are common binding sites for these metal ions. nih.gov Thiol-containing compounds can interact with metal ions, potentially influencing their redox activity.

Studies on NAC have investigated its interaction with various essential metal cations, including Zn2+, Ca2+, and Mg2+. nih.gov The interaction primarily involves the sulfur and oxygen atoms of NAC. nih.gov This chelation capability could modulate the participation of metal ions in harmful redox reactions. For instance, NAC has been shown to reduce DNA damage in human lymphocytes treated with copper sulphate, which may involve interaction with the copper ions. biomedres.us

Given that this compound possesses carboxyl groups and a sulfur atom (as a thioether), it could theoretically form complexes with metal ions. However, the nature and strength of this interaction and its effect on redox cycling have not been studied and would differ from the thiol-mediated interactions of NAC.

Protection of Biomolecules from Oxidative Damage (e.g., DNA)

A consequence of antioxidant activity is the protection of vital cellular components from oxidative damage. NAC has demonstrated a protective effect on DNA in numerous in vitro settings. It has been shown to reduce DNA damage in human fibroblasts exposed to radiation and in human lymphocytes after genotoxic damage induced by copper sulphate. nih.govbiomedres.us This protection is linked to its ability to scavenge ROS and support the synthesis of glutathione (B108866), a major intracellular antioxidant. nih.govbiomedres.uswikipedia.org Research in Atm-deficient mice also found that dietary NAC supplementation significantly reduced levels of 8-OH-deoxyguanosine, a marker of oxidative DNA damage. researchgate.net

The potential for this compound to protect biomolecules is unknown. While SCMC has been noted for its free-radical scavenging properties, the specific mechanisms and its efficacy in preventing DNA damage are not as well-defined as for NAC.

Enzyme Substrate and Inhibitor Kinetics

The interaction of cysteine derivatives with enzymes is critical to their metabolic fate and pharmacological activity.

Investigation of Enzyme-Substrate Specificity

The metabolism of cysteine derivatives can be highly specific. For S-Carboxymethyl-L-cysteine (SCMC), studies have identified it as a substrate for phenylalanine monooxygenase (phenylalanine hydroxylase, PAH). nih.gov In vitro kinetic studies using mouse hepatic cytosolic fractions revealed that mutations in the PAH enzyme significantly altered the metabolism of SCMC, leading to increased Km values and reduced Vmax, indicating a lower affinity and slower turnover rate. nih.gov

It is plausible that this compound could also be a substrate for certain metabolic enzymes, potentially acylases that would remove the N-acetyl group, or other enzymes acting on the S-carboxymethyl moiety. However, no studies have investigated its enzyme-substrate specificity. The specificity of an enzyme is determined by precise interactions in its active site; for example, in glutamate-oxaloacetate transaminase (GOT1), discrimination against substrates like L-asparagine is achieved through specific hydrogen bonds and ionic interactions with the substrate's side chain. nih.gov Similar principles would govern the recognition of this compound by any potential enzyme.

Table 1: Enzyme Kinetic Parameters for S-Carboxymethyl-L-cysteine (SCMC) Metabolism by Phenylalanine Hydroxylase (PAH) in Mice nih.gov Note: This data is for SCMC, not this compound.

| Genotype | Relative Km (Fold Increase vs. Wild Type) | Relative Vmax (Fold Decrease vs. Wild Type) | Relative Clearance (CLE) (Fold Decrease vs. Wild Type) |

|---|---|---|---|

| wt/enu1 (Heterozygous) | 1.84 - 2.12 | 6.11 | 13.02 |

| wt/enu2 (Heterozygous) | 2.75 | 11.25 | 30.80 - 30.94 |

| enu1/enu1 (Homozygous) | 2.16 | 11.35 - 12.33 | 24.75 - 25.00 |

| enu2/enu2 (Homozygous) | N/A (No detectable activity) | N/A (No detectable activity) | N/A (No detectable activity) |

Modulation of Enzyme Activity by Competitive or Non-Competitive Inhibition

In addition to being substrates, molecules can act as inhibitors of enzyme activity. NAC has been shown to inhibit the activity of proteasome inhibitors, a class of drugs used in cancer therapy. nih.gov This effect was not shared by other antioxidants like catalase, suggesting a mechanism beyond simple ROS scavenging. nih.gov Studies on cysteine synthase, an enzyme involved in cysteine synthesis, show how substrate and inhibitor binding are tightly regulated through conformational changes in the enzyme's active site, a process known as competitive allostery. nih.gov

SCMC has been found to inhibit the hypersecretion of mucus induced by cigarette smoke, which involves complex enzymatic and signaling pathways, though this is not a direct measure of competitive or non-competitive enzyme inhibition in a classical sense. nih.gov There is no available data on whether this compound acts as a competitive or non-competitive inhibitor for any specific enzyme.

Cellular Signaling Pathway Modulation (In Vitro Investigations)

In vitro studies have demonstrated that cysteine derivatives like NAC and SCMC can significantly modulate cellular signaling pathways, particularly those involved in cellular stress and inflammation.

N-Acetyl-L-cysteine (NAC) is a known modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. nih.govresearchgate.net The activation of this pathway is a key component of its antioxidant properties. nih.gov In vitro investigations in RAW 264.7 cells show that related compounds can activate the Nrf2 signaling pathway by inducing the oxidation of Kelch-like ECH-associated protein 1 (KEAP1) and promoting Nrf2 stabilization. mdpi.com This stabilization allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. mdpi.com

This binding upregulates the expression of numerous protective enzymes and proteins. mdpi.com For instance, Nrf2 activation leads to enhanced expression of the γ-glutamylcysteine ligase modifier subunit (GCLM), a vital enzyme in the synthesis of glutathione (GSH). mdpi.commdpi.com This ultimately boosts intracellular GSH levels, a cornerstone of the cell's antioxidant capacity. mdpi.com Studies have also shown that NAC treatment can significantly increase the mRNA expression of Nrf2 itself. nih.govresearchgate.net

| Compound/Agent | Cell Line/Model | Key Findings on Nrf2 Pathway | Reference |

| I-152 (NAC co-drug) | RAW 264.7 cells | Induces KEAP1 oxidation and Nrf2 stabilization. | mdpi.com |

| I-152 (NAC co-drug) | RAW 264.7 cells | Increases Nrf2-dependent transcription and GCLM protein levels. | mdpi.com |

| N-Acetylcysteine (NAC) | Sperm cells (human) | Significantly increased Nrf2 gene expression after treatment. | nih.gov |

| S-allylmercapto-N-acetylcysteine (ASSNAC) | Mouse model (in vivo) | Activated the Nrf2 signaling pathway in lung tissue. | researchgate.net |

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of inflammation. In vitro studies demonstrate that NAC can inhibit this pathway. nih.govresearchgate.net In models using human periodontal ligament fibroblast cells stimulated with lipopolysaccharide (LPS), NAC pretreatment was shown to suppress the activation of NF-κB. nih.gov The mechanism involves inhibiting the phosphorylation of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov

This inhibitory action on the NF-κB pathway leads to a reduction in the synthesis and expression of downstream inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Similarly, S-Carboxymethyl-L-cysteine (SCMC) has been reported to suppress inflammation in human alveolar epithelial cells, an effect potentially mediated through the suppression of NF-κB and ERK1/2 MAPK signaling pathways. nih.gov

| Compound | Cell Line/Model | Effect on NF-κB Pathway | Downstream Consequences | Reference |

| N-Acetylcysteine (NAC) | Human Periodontal Ligament Fibroblasts | Inhibited phosphorylation and activity of NF-κB. | Reduced mRNA and protein expression of IL-1β and TNF-α. | nih.gov |

| S-Carboxymethyl-L-cysteine (SCMC) | Human Alveolar Epithelial Cells | Suppressed NF-κB and ERK1/2 MAPK signaling. | Suppressed inflammation stimulated by TNF-α. | nih.gov |

| S-allylmercapto-N-acetylcysteine (ASSNAC) | Mouse model (in vivo) | Suppressed the NF-κB pathway. | Ameliorated pulmonary fibrosis. | researchgate.net |

Cells possess intricate mechanisms to respond to stress arising from amino acid imbalances or metabolic perturbations. NAC can play a role in mitigating these stress responses, particularly endoplasmic reticulum (ER) stress. In acute lymphoblastic leukemia cell lines, treatment with metabolic stressors was found to induce ER stress, but this effect could be alleviated by the presence of NAC. researchgate.net

The broader amino acid stress response is often coordinated by the GCN2 (General Control Nonderepressible 2) kinase, which senses amino acid deficiency and activates a signaling cascade involving the transcription factor ATF4. animbiosci.org While direct modulation of the GCN2 pathway by this compound is not detailed, NAC's function as a cysteine precursor is crucial. nih.gov By replenishing intracellular cysteine, NAC supports the synthesis of glutathione, which can help buffer the cell against various stresses, including those that might be triggered or exacerbated by amino acid depletion. nih.govnih.gov For instance, some non-essential amino acids, including L-cysteine, have been identified as having roles in ameliorating stress responses. animbiosci.org

Interaction with Cellular Macromolecules (e.g., Proteins, Lipids)

The thiol group of cysteine and its derivatives is highly reactive and can interact with various cellular macromolecules, leading to both non-covalent and covalent modifications.

Information regarding specific, significant non-covalent binding interactions of this compound with macromolecules is not extensively detailed in the available research. The primary interactions studied, particularly with proteins, are covalent in nature due to the reactivity of the thiol group in related compounds like NAC. nih.gov

The potential for protein modification is a significant aspect of the biochemistry of cysteine derivatives.

Covalent Disulfide Bonding: N-Acetyl-L-cysteine (NAC) can covalently bind to proteins through the formation of mixed disulfide bonds. A well-documented example is its interaction with human serum albumin (HSA). In vitro studies have shown that NAC can form a new type of nonmercaptoalbumin (HNA(NAC)) by binding to the free thiol group on HSA. nih.gov This interaction is a two-step process where NAC can first displace cysteine that is already bound to albumin (HNA(Cys)) and then slowly form its own bond. nih.gov

Formation of S-(carboxymethyl)cysteine Adducts: The S-(carboxymethyl)cysteine (CMC) moiety itself can be formed on proteins as a stable modification. researchgate.net This occurs when the thiol group of a cysteine residue within a protein reacts with α-dicarbonyl compounds like glyoxal. researchgate.net This process, a form of advanced glycation endproduct (AGE) formation, represents a stable modification of the protein. researchgate.netresearchgate.net The formation of CMC on proteins like serum albumin has been demonstrated following extended incubation with glucose or direct exposure to glyoxal. researchgate.net

Influence on Redox Proteome: By influencing the intracellular redox state, particularly by supporting glutathione (GSH) synthesis, NAC can indirectly affect the redox modification state of a vast number of proteins. nih.gov Many proteins contain reactive cysteine residues that act as redox sensors, and their modification (e.g., S-glutathionylation, S-nitrosylation) is a key regulatory mechanism. nih.gov By helping to maintain the cellular antioxidant machinery, NAC contributes to the proper regulation of the cysteine redox proteome. nih.gov

| Type of Modification | Modifying Compound/Process | Target Molecule | Description of Interaction | Reference |

| Mixed Disulfide Bond | N-Acetyl-L-cysteine (NAC) | Human Serum Albumin (HSA) | Covalent binding of NAC to the free thiol group of HSA, forming HNA(NAC). | nih.gov |

| Carboxymethylation | Glyoxal (α-dicarbonyl) | Protein Cysteine Residues | Formation of a stable S-(carboxymethyl)cysteine (CMC) adduct on the protein. | researchgate.net |

| Redox Modification | Cellular Oxidants/Reductants | Cysteine residues in proteins | NAC indirectly influences protein redox status by supporting the GSH system. | nih.gov |

Analytical Methodologies for the Quantification and Characterization of N Acetyl S Carboxymethyl L Cysteine

Advanced Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of N-Acetyl-S-(carboxymethyl)-L-cysteine from complex biological samples. Both high-performance liquid chromatography and gas chromatography have been effectively employed for its determination.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its parent compound, S-carboxymethyl-L-cysteine (CMC). The polarity of these compounds makes them well-suited for reversed-phase HPLC methods. The choice of detector is critical and is often dictated by the required sensitivity and the nature of the sample matrix.

HPLC coupled with Ultraviolet-Visible (UV-Vis) detection is a common approach for the analysis of compounds containing a chromophore. While this compound itself has weak UV absorbance, derivatization can be used to enhance detection. researchgate.net For related compounds like N-acetylcysteine (NAC), reversed-phase HPLC methods with UV detection are well-established. ajpp.ininsights.bio These methods often utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). insights.bio The stability of thiol-containing compounds like NAC during analysis is a critical consideration, and controlling the pH of the mobile phase is essential to prevent oxidation. researchgate.net For instance, one method for the determination of NAC used a C18 column with a mobile phase of acetonitrile and water (4:96 v/v) and UV detection at 212 nm. researchgate.net

A key application involves the simultaneous analysis of S-carboxymethyl-L-cysteine and other substances in pharmaceutical formulations, demonstrating the utility of HPLC-UV in quality control. nih.gov The development of stability-indicating methods is also important, as NAC can oxidize to form N,N'-diacetyl-L-cystine. insights.bioinsights.bio A validated RP-HPLC method was able to separate and quantify both NAC and its oxidized dimer, using a C18 column and detection at 212 nm. researchgate.netinsights.bio

Table 1: Example HPLC-UV Method Parameters for Related Compounds Data based on methods developed for N-acetylcysteine (NAC).

| Parameter | Conditions | Source(s) |

|---|---|---|

| Column | C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Isocratic elution with Acetonitrile and water (e.g., 4:96 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | ajpp.inresearchgate.net |

| Detection Wavelength | 212 nm or 213 nm | ajpp.inresearchgate.net |

| Run Time | 10 minutes | ajpp.in |

| Limit of Detection (LOD) | 0.0001 mg/ml | insights.bioinsights.bio |

| Limit of Quantitation (LOQ) | 0.00018 mg/ml | insights.bioinsights.bio |

HPLC with electrochemical detection (ECD) offers a highly sensitive alternative for the analysis of electroactive compounds, including thiols and their metabolites. A novel HPLC-ECD method was developed to study the metabolism of an oral dose of S-carboxymethyl-L-cysteine (SCMC) in humans. nih.gov This technique allowed for the quantitative determination of SCMC and its metabolites, such as S-methyl-L-cysteine (SMC) and their corresponding sulphoxides, in urine samples. nih.gov The high sensitivity of ECD is particularly advantageous for detecting low concentrations of metabolites in biological fluids. nih.gov Other research has focused on developing electrochemical sensors for the direct detection of related thiols like N-acetylcysteine, with some sensors achieving detection limits in the micromolar range. chemmethod.com

Fluorimetric detection, particularly after pre-column or post-column derivatization, provides exceptional sensitivity and selectivity for the analysis of this compound and related compounds. A method using pre-column labeling with 9-fluorenylmethyloxycarbonyl chloride (FMOC) has been successfully used for the determination of S-carboxymethyl-L-cysteine (CMC) and its metabolites in urine and plasma without requiring prior extraction steps. nih.gov In this method, substances with amino groups were converted into highly fluorescent derivatives. nih.gov For N-acetylated or deaminated metabolites, a different derivatizing agent, 1-pyrenyldiazomethane (B12527) (PDAM), was used to create fluorescent esters. nih.gov This dual-derivatization approach, combined with two fluorescence detectors in series, allows for the simultaneous detection of different classes of metabolites in a single chromatographic run. nih.gov

Another approach for related thiols like NAC involves derivatization with N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group to form a highly fluorescent adduct that can be analyzed by reversed-phase HPLC. psu.edunih.gov This type of method has demonstrated linearity over a wide concentration range and low limits of detection, making it suitable for analyzing biological samples. psu.edunih.gov

Table 2: Performance of an HPLC-Fluorescence Method for NAC and NACA Data based on a method using N-(1-pyrenyl)maleimide (NPM) derivatization. nih.gov

| Parameter | Value |

|---|---|

| Linear Concentration Range | 25–5000 nM |

| Correlation Coefficient (r²) | > 0.997 |

| Limit of Detection (LOD) | 5 nM |

| Within-Run Precision (CV%) | 0.67% to 5.23% |

| Between-Run Precision (CV%) | Not specified, but accuracy ranged from 0.98% to 10.54% |

| Relative Recovery | 94.5% to 102.8% |

The coupling of HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) represents the gold standard for unequivocal identification and highly sensitive quantification. LC-MS/MS methods are particularly powerful for biomonitoring studies. A two-dimensional LC/LC-ESI-MS/MS procedure has been developed for the simultaneous determination of various mercapturic acids (N-acetyl-cysteine conjugates) in human urine. nih.gov This automated method uses a restricted access material (RAM) column for sample clean-up and a core-shell column for analytical separation, achieving very low detection limits (0.03 to 0.04 µg/L) and high precision (intraday and interday precision ranging from 2.2% to 4.3%). nih.gov

LC-MS/MS is also invaluable for pharmacokinetic studies. A sensitive method for the quantitative analysis of N-acetyl-l-cysteine (NAC) in chicken plasma was developed and validated using a split calibration curve approach to cover a wide range of concentrations. nih.gov The use of LC-MS also aids in the characterization of oxidation products of related compounds, such as the identification of N,N-diacetylcystine as the major oxidation product of NAC. pcdn.co

Table 3: Validation Parameters for an LC-MS/MS Method for NAC in Plasma nih.gov

| Parameter | Low Concentration Range (0.05-2.5 µg/ml) | High Concentration Range (2.5-100 µg/ml) |

|---|---|---|

| Correlation Coefficient (r²) | 0.9987 | 0.9899 |

| Limit of Detection (LOD) | 0.093 µg/ml | 0.76 µg/ml |

| Limit of Quantitation (LOQ) | 0.28 µg/ml | 2.30 µg/ml |

| Accuracy | 97.35% to 101.33% | 99.77% to 112.14% |

| Intra-day Precision | < 8.57% | < 8.57% |

| Inter-day Precision | < 10.69% | < 10.69% |

| Recovery | 92.45% to 105.52% | 92.45% to 105.52% |

While less common than HPLC for this class of compounds due to their low volatility, Gas Chromatography (GC) can be used following appropriate derivatization. A specific procedure has been described for the derivatization of S-carboxymethylcysteine. nih.gov In this method, the compound is converted to N-acetyl, n-propyl S-carboxymethylcysteinate, a more volatile derivative that can be effectively separated by gas chromatography from similar derivatives of other amino acids. nih.gov This GC-based method provides a useful tool for the quantitative analysis of cystine and cysteine, offering a way to avoid potential errors that can arise during the acid hydrolysis of proteins. nih.gov

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its more advanced form, High-Performance Thin Layer Chromatography (HPTLC), are powerful and flexible planar chromatography techniques used for the separation and quantification of chemical substances. semanticscholar.org HPTLC offers significant improvements over classic TLC, including better resolution, shorter analysis times, and higher detection sensitivity, making it suitable for both qualitative and quantitative tasks. semanticscholar.orgnih.gov These methods are noted for their simplicity, cost-effectiveness, and the ability to process many samples in parallel. semanticscholar.orgnih.gov

In the analysis of related cysteine derivatives, HPTLC has proven effective. For instance, a specific and sensitive HPTLC-densitometric method was developed for the simultaneous estimation of N-Acetylcysteine (NAC) and Taurine. nih.gov In this method, effective separation was achieved on pre-coated silica (B1680970) gel HPTLC plates. nih.gov The separated spots are then scanned with a densitometer at a specific wavelength to quantify the analytes. nih.gov Such methods are validated according to ICH guidelines for parameters including linearity, precision, accuracy, and specificity. nih.gov

Table 1: HPTLC Method Parameters for Analysis of Related Cysteine Derivatives This table is based on a method developed for the simultaneous analysis of N-Acetylcysteine (NAC) and Taurine.

| Parameter | Finding | Reference |

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates | nih.gov |

| Mobile Phase | n-butanol : acetic acid : water (8:0.5:1.5 v/v/v) | nih.gov |

| Detection Wavelength | 295 nm (Densitometric Scanning) | nih.gov |

| RF Value (NAC) | 0.29 | nih.gov |

| RF Value (Taurine) | 0.52 | nih.gov |

| Linearity Range (NAC) | 30 - 180 ng/band | nih.gov |

| Limit of Detection (NAC) | 11.24 ng/spot | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of this compound and its related compounds. The technique separates ions based on their electrophoretic mobility with the use of an applied voltage.

CE has been used for the quality control of pharmaceutical preparations containing N-acetylcysteine (NAC) by separating the active ingredient from its major impurities, such as N,N-diacetylcystine and N,S-diacetylcysteine. rsc.org Optimal separation conditions for this application were achieved using a 100 mmol/l borate (B1201080) buffer at pH 8.40, which allowed for the determination of impurities at levels of 0.1%. rsc.org

Furthermore, CE has been employed for the analysis of S-carboxymethyl-L-cysteine and its metabolites in human urine. researchgate.net This analysis was notable for its use of on-column detection of the underivatized compounds and minimal sample pretreatment. researchgate.net The study utilized instruments with both coated fused silica capillaries (25 µm i.d.) and Teflon capillaries (500 µm i.d.), demonstrating the ability to monitor drug concentrations down to 0.03 mg/mL using capillary zone electrophoresis. researchgate.net

Spectrophotometric Determination Methods

Spectrophotometry represents a widely used technique in pharmaceutical analysis due to its simplicity, cost-effectiveness, and accessibility in most quality control laboratories. nih.gov These methods are based on the principle that chemical compounds absorb or transmit light over a certain wavelength range. For compounds like this compound, which contain a thiol group, spectrophotometric methods often involve a chemical reaction that produces a colored product, allowing for quantification.

Complexation-based spectrophotometry is a common approach for the determination of thiol-containing compounds. This strategy typically involves a redox reaction where the thiol reduces a metal ion, which then forms a colored complex with a specific reagent. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

Several such methods have been developed for N-acetyl-L-cysteine (NAC). One method is based on the reaction of NAC with Palladium(II), which forms a yellow complex with a maximum absorbance at 380 nm. researchgate.netpcdn.co Another widely used approach involves the reduction of Iron(III) to Iron(II) by the thiol group of NAC. The resulting Fe(II) is then complexed with a chromogenic agent like 1,10-phenanthroline (B135089) (forming a complex monitored at 510 nm) or 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a stable blue complex measured at 593 nm. nih.govnih.govnih.govnih.gov A third approach utilizes the reduction of Copper(II) to Copper(I) by NAC, followed by the complexation of Cu(I) with ligands such as bathocuproine disulfonate (BCS), which forms an orange-colored complex measured at 483 nm. scholarsresearchlibrary.compsu.edu

Table 2: Examples of Complexation-Based Spectrophotometric Methods for NAC

| Reagent System | Principle | λmax | Linearity Range | Limit of Detection (LOD) | Reference |

| Palladium(II) Chloride | Forms a yellow complex with NAC. | 380 nm | 1.0 × 10⁻⁵ – 6.0 × 10⁻⁴ mol L⁻¹ | 5.84 × 10⁻⁶ mol L⁻¹ | researchgate.netpcdn.co |

| Fe(III) & 1,10-phenanthroline | NAC reduces Fe(III) to Fe(II), which forms a colored complex with 1,10-phenanthroline. | 510 nm | 3.5 × 10⁻⁶ – 4.3 × 10⁻⁴ M | 6.3 × 10⁻⁷ M | nih.gov |

| Fe(III) & TPTZ | NAC reduces Fe(III) to Fe(II), which forms a stable complex with TPTZ. | 593 nm | 1.0 – 100.0 μM | 0.14 μM | nih.govnih.govnih.gov |

| Cu(II) & BCS | NAC reduces Cu(II)-BCS complex to a colored Cu(I)-BCS complex. | 483 nm | 3.0 × 10⁻⁷ – 3.0 × 10⁻⁵ mol L⁻¹ | - | scholarsresearchlibrary.compsu.edu |

Flow Injection Analysis (FIA) is an automated method that enhances spectrophotometric determinations by providing high precision, a high sampling rate, and reduced consumption of samples and reagents. researchgate.netpcdn.co In FIA systems, a sample is injected into a continuously flowing carrier stream that merges with a reagent stream, initiating the color-forming reaction. The product then passes through a detector, typically a spectrophotometer, where the absorbance is measured.

FIA methods have been successfully developed for N-acetyl-L-cysteine (NAC) based on the complexation chemistries described previously. For example, an FIA method using palladium(II) complexation allows for a rapid analysis time and is suitable for concentrations ranging from 1.0 × 10⁻⁵ to 6.0 × 10⁻⁴ mol L⁻¹. researchgate.net Another FIA system is based on the reduction of Fe(III) by NAC and subsequent reaction with 1,10-phenanthroline. nih.gov A third system relies on the reduction of a Cu(II)-bathocuproine disulfonate (BCS) complex. scholarsresearchlibrary.compsu.edu The optimization of FIA parameters such as flow rate, reactor coil length, and injection volume is critical for achieving maximum sensitivity and analytical frequency. nih.govscholarsresearchlibrary.com These automated systems are well-suited for routine quality control analysis in pharmaceutical laboratories. nih.gov

Table 3: Optimized Parameters for FIA-Spectrophotometry of NAC

| Method | Carrier/Reagent Flow Rate | Reactor Coil Length | Analytical Frequency | Reference |

| Cu(II)-BCS Reduction | Carrier: 6000 µL min⁻¹; Reagent: 2000 µL min⁻¹ | 50 cm | 120 h⁻¹ | psu.edu |

| Fe(III) Reduction | Carrier: 1.6 mL/min; Reagent: 0.6 to 1.5 mL/min | 70 cm | - | nih.gov |

Sample Preparation Strategies for Biological Matrices

The accurate measurement of this compound and related thiols in biological matrices such as plasma and urine requires effective sample preparation to remove interfering substances and concentrate the analyte. Because these compounds can exist in both reduced and oxidized (disulfide) forms in biological samples, preparation often includes a reduction step using agents like dithiothreitol (B142953) (DTT) to measure the total concentration. pcdn.conih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological samples. The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a different solvent.

For the analysis of carbocisteine (B549337) (S-carboxymethyl-L-cysteine) in human plasma, a sample preparation process involving SPE has been successfully implemented. scholarsresearchlibrary.com The procedure includes initial protein precipitation with perchloric acid, followed by centrifugation. scholarsresearchlibrary.com The supernatant is then loaded onto an SPE cartridge, which is subsequently washed. Finally, the analyte is eluted, dried under nitrogen, and reconstituted in a suitable solvent for analysis by LC-MS/MS. scholarsresearchlibrary.com

For other related cysteine derivatives, strong anion-exchange SPE cartridges have been used to extract the compounds from human urine. researchgate.netnih.gov An online SPE-HPLC method has also been developed for the determination of N-acetyl-S-(N-methylcarbamoyl) cysteine (AMCC) in human urine, which uses an AmoniPac PA SPE column for automated sample cleanup and injection. researchgate.net This online approach is convenient, environmentally friendly, and efficient. researchgate.net Recovery rates for these extraction methods from biological matrices are typically high, often ranging from approximately 83% to over 95%. researchgate.netnih.govpsu.edu

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate analytes from complex matrices based on their differential solubility in two immiscible liquid phases. For polar compounds like this compound, which are typically found in aqueous biological fluids such as serum and urine, LLE can be a challenging but effective method for purification and concentration prior to analysis.

While specific LLE protocols for this compound are not extensively documented in publicly available literature, methods developed for its parent compound, S-(carboxymethyl)-L-cysteine, provide a strong basis for its extraction. The N-acetyl group increases the lipophilicity of the molecule compared to S-(carboxymethyl)-L-cysteine, which may influence solvent selection.

A common approach involves the extraction of the analyte from an acidified aqueous sample into a polar organic solvent. For instance, a method for the determination of S-(carboxymethyl)-L-cysteine in serum involves an extraction into methanol (B129727) after the addition of an internal standard. sigmaaldrich.com This serves to precipitate proteins and extract the analyte of interest. Given the structural similarity, a similar approach would be applicable to this compound.

The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. The pH should be adjusted to suppress the ionization of the carboxylic acid groups of this compound, thereby increasing its partitioning into the organic phase. A variety of organic solvents can be employed, with the selection depending on the specific matrix and the subsequent analytical technique.

Table 1: Exemplar Liquid-Liquid Extraction Parameters for Related Cysteine Derivatives

| Analyte | Biological Matrix | Extraction Solvent | Key Parameters | Reference |

|---|---|---|---|---|

| S-(carboxymethyl)-L-cysteine | Serum | Methanol | Protein precipitation and extraction of the analyte. | sigmaaldrich.com |

| N-acetyl-S-(2-hydroxyethyl)-L-cysteine | Urine | Ethyl acetate | Used in older methods before the adoption of solid-phase extraction. | researchgate.net |

Derivatization Procedures for Analytical Enhancement

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for gas chromatography (GC) or increased detectability for high-performance liquid chromatography (HPLC). For a polar and non-volatile compound like this compound, derivatization is often a necessary step for its sensitive quantification.

Fluorescent Derivatization for HPLC:

One of the most effective strategies for the analysis of N-acetylated metabolites of S-(carboxymethyl)-L-cysteine involves pre-column derivatization to introduce a fluorescent tag, which significantly enhances detection sensitivity in HPLC with fluorescence detection.

A notable method utilizes 1-pyrenyldiazomethane (PDAM) as a derivatizing agent. nih.gov PDAM reacts with the carboxylic acid group of this compound to form a highly fluorescent ester. This allows for the sensitive and selective detection of the analyte in complex biological samples like urine and plasma, often without the need for extensive sample extraction procedures. nih.gov Similarly, 9-anthryldiazomethane (ADAM) can be used, yielding comparable results. nih.gov

Another common derivatizing agent for compounds containing primary or secondary amine groups is 9-fluorenylmethyloxycarbonyl chloride (FMOC) . nih.gov However, for this compound, the amino group is acetylated, making it less reactive towards FMOC. Therefore, derivatization strategies targeting the carboxyl group, such as with PDAM, are more appropriate.

Table 2: Fluorescent Derivatization Reagents for HPLC Analysis of this compound and Related Compounds

| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Detection Method | Applicability | Reference |

|---|---|---|---|---|---|

| 1-pyrenyldiazomethane (PDAM) | Carboxylic acid | Fluorescent pyrenylmethyl ester | Fluorescence Detection | Directly applicable to N-acetylated carbocysteine (B602091) metabolites. | nih.gov |

| 9-anthryldiazomethane (ADAM) | Carboxylic acid | Fluorescent anthrylmethyl ester | Fluorescence Detection | Reported to give similar results to PDAM for carbocysteine metabolites. | nih.gov |

| o-phthalaldehyde (OPA) | Primary amine (in the presence of a thiol) | Fluorescent isoindole derivative | Fluorescence Detection | Applicable to the parent compound S-carboxymethyl-L-cysteine, but not the N-acetylated form. | researchgate.net |

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the analyte must be volatile and thermally stable. Derivatization is essential to achieve these properties for this compound. The most common approach is silylation, which replaces the active hydrogens in the carboxyl and thiol groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups.

Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose. sigmaaldrich.comnih.gov The resulting silyl (B83357) derivatives are significantly more volatile and can be readily analyzed by GC-MS. The choice of silylating reagent can influence the stability of the derivative, with TBDMS derivatives generally being more stable to hydrolysis than TMS derivatives. nih.gov

Another approach involves esterification of the carboxyl group followed by acylation. Alkyl chloroformates, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), can be used to simultaneously derivatize the amino and carboxylic acid groups of amino acids. researchgate.netnih.gov While the amino group in this compound is already blocked, the carboxyl group can be esterified.

Table 3: Derivatization Reagents for GC-MS Analysis of Related Amino Acids

| Derivatizing Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Thiol | Trimethylsilyl (TMS) ester/ether | Commonly used, effective for increasing volatility. | nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carboxyl, Thiol | tert-butyldimethylsilyl (TBDMS) ester/ether | Forms more stable derivatives compared to TMS reagents. | sigmaaldrich.comnih.gov |

| Ethyl Chloroformate (ECF) | Carboxyl | Ethyl ester | Rapid reaction, can be performed in aqueous media. | nih.gov |

Comparative Biochemistry and Structure Activity Relationship Studies

Structural and Functional Distinctions from N-Acetylcysteine (NAC)

N-Acetyl-S-(carboxymethyl)-L-cysteine and N-Acetylcysteine (NAC) are both derivatives of the amino acid L-cysteine, but a key structural modification dramatically alters their biochemical behavior.